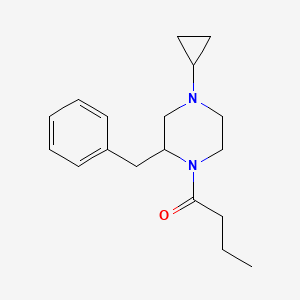

![molecular formula C18H22N4O3S B2360034 Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-35-2](/img/structure/B2360034.png)

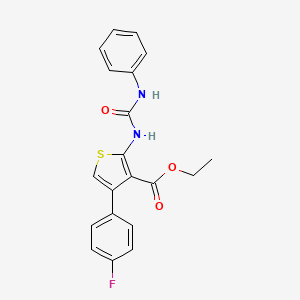

Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .科学的研究の応用

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound exhibits a structure that is conducive to acting as a precursor in the synthesis of various therapeutic agents. The triazolopyrimidine core is a common motif in drugs that target cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its potential for modification makes it a valuable scaffold for developing new medications with enhanced efficacy and reduced side effects.

Organic Synthesis: Catalyst-Free Reactions

The compound has been utilized in microwave-mediated, catalyst-free synthesis of 1,2,4-triazolopyridines . This method is significant for its eco-friendly approach, avoiding the use of heavy metal catalysts and reducing the environmental impact of chemical synthesis.

Material Science: Functional Material Development

In material sciences, the compound’s derivatives can be used to create functional materials with specific properties. These materials may have applications in electronics, photonics, or as sensors due to the electronic properties of the triazolopyrimidine ring system .

Pharmacology: Inhibitors for Disease Treatment

Derivatives of this compound have shown activity as inhibitors against various enzymes, which is crucial in the treatment of diseases like malaria. They act as dihydroorotate dehydrogenase inhibitors, which is an essential enzyme for the de novo pyrimidine biosynthesis in Plasmodium species .

Biochemistry: Enzyme Mechanism Studies

The compound can be used to study enzyme mechanisms, particularly those involving transamidation and nucleophilic addition reactions . Understanding these mechanisms is vital for designing drugs that can modulate enzyme activity.

Molecular Biology: Nucleic Acid Interaction

Research has indicated that similar compounds can bind to HIV TAR RNA, which suggests potential applications in investigating the pharmacological activity caused by such interactions . This could lead to new strategies for combating viral infections.

Synthetic Methodology: Vilsmeier Reaction

It serves as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is important for the formation of aldehydes and ketones from non-aromatic compounds, which are key intermediates in organic synthesis.

作用機序

Target of Action

Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Based on the structural similarity to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function .

Biochemical Pathways

This pathway is crucial for cell proliferation and survival, and its inhibition can lead to decreased cell growth and induced apoptosis .

Result of Action

Related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antiproliferative activities against various cancer cell lines . They can inhibit cell growth, induce cell cycle arrest, and promote apoptosis .

特性

IUPAC Name |

methyl 7-(4-ethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-5-13-14(16(23)24-3)15(11-7-9-12(10-8-11)25-6-2)22-17(19-13)20-18(21-22)26-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEMIQSVQYYAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)

![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)

![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)